trans-beta-Santalol is a natural product found in Atalantia buxifolia and Santalum spicatum with data available.

trans-beta-Santalol

CAS No.: 37172-32-0

Cat. No.: VC17053547

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37172-32-0 |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | (E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |

| Standard InChI | InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13-,14+,15+/m1/s1 |

| Standard InChI Key | OJYKYCDSGQGTRJ-BFONTGBQSA-N |

| Isomeric SMILES | C/C(=C\CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |

| Canonical SMILES | CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

| Boiling Point | 309.00 to 310.00 °C. @ 760.00 mm Hg |

Introduction

Chemical Identity and Structural Characteristics

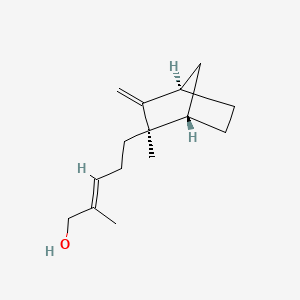

Trans-beta-santalol (C₁₅H₂₄O) belongs to the sesquiterpenoid class, defined by three consecutive isoprene units. Its IUPAC name, (2E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol, reflects its stereochemical complexity, including a bicyclo[2.2.1]heptane core and trans-configuration double bond . The compound’s molecular weight is 220.35 g/mol, with a monoisotopic mass of 220.1827 Da .

Table 1: Key Chemical Properties of Trans-Beta-Santalol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O |

| Average Molecular Weight | 220.35 g/mol |

| IUPAC Name | (2E)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol |

| CAS Registry Number | 37172-32-0 |

| SMILES | C\C(CO)=C/CC[C@]1(C)[C@H]2CCC@HC1=C |

| InChI Key | OJYKYCDSGQGTRJ-BFONTGBQSA-N |

The 3D structure reveals a rigid bicyclic system with a hydroxyl group at position 1, critical for its interactions with biological targets . Molecular dynamics simulations highlight its stability in aqueous environments, with RMSD values <0.3 Å during 20 ns simulations, indicating minimal conformational flexibility .

Natural Sources and Biosynthetic Pathways

Trans-beta-santalol is predominantly isolated from Santalum album essential oil, constituting 20–25% of its volatile components. Biosynthetically, it originates from farnesyl pyrophosphate (FPP), which undergoes cyclization catalyzed by santalene synthase to form the bicyclic skeleton. Subsequent oxidation and isomerization yield the trans-beta configuration .

Pharmacological Activity Against Transthyretin Amyloidogenesis

Inhibition of TTR Aggregation

Transthyretin (TTR) amyloidosis, a fatal disorder caused by tetramer destabilization and fibril formation, is effectively targeted by trans-beta-santalol. In vitro assays demonstrate dose-dependent inhibition of wild-type (WT) and Val30Met (V30M) mutant TTR aggregation, with EC₅₀ values of 31.1 ± 2.4 µM (WT) and 34.5 ± 2.8 µM (V30M) . Comparatively, the synthetic inhibitor tolcapone shows lower EC₅₀ (4.6–4.8 µM), but trans-beta-santalol’s natural origin and multi-target effects enhance its therapeutic appeal .

Table 2: Anti-Amyloidogenic Efficacy of Trans-Beta-Santalol

| TTR Variant | EC₅₀ (µM) | Mechanism |

|---|---|---|

| WT | 31.1 ± 2.4 | Tetramer stabilization, SKN-1/Nrf2 activation |

| V30M | 34.5 ± 2.8 | Autophagy induction, proteasome upregulation |

Tetramer Stabilization

Using urea-denaturation assays, trans-beta-santalol preserves >70% of native TTR at 64 µM, compared to 61.6% in untreated controls . Molecular docking reveals binding to the thyroxine (T₄) cavity, with hydrogen bonds at Ser117 (2.48 Å) and hydrophobic interactions at Leu110 (3.42 Å) . This dual binding mode increases the energy barrier for tetramer dissociation, preventing amyloidogenic intermediates.

Mechanisms of Action in Cellular Models

Activation of SKN-1/Nrf2 and Proteostasis Pathways

In C. elegans models expressing TTR::EGFP fusions, trans-beta-santalol extends lifespan by 25–30% and reduces aggregate burden by 40% . These effects correlate with SKN-1/Nrf2 activation, which upregulates antioxidant genes (gst-4, sod-3), and enhanced proteasome activity (20–35% increase in chymotrypsin-like activity) . Autophagy induction, measured via LGG-1::GFP puncta, rises by 50%, facilitating aggregate clearance .

Structural Basis of Target Engagement

Free energy calculations (MM-PBSA) confirm strong binding affinity to TTR WT (−5.5 kcal/mol) and V30M (−6.1 kcal/mol) . Key residues involved include:

-

TTR WT: Hydrogen bonds with Ser117, hydrophobic contacts with Leu110.

-

TTR V30M: Interactions with Thr118 and Val122 stabilize the mutated interface.

Therapeutic Applications and Future Directions

Trans-beta-santalol’s dual role as a TTR stabilizer and proteostasis enhancer positions it as a candidate for treating amyloidosis and age-related proteinopathies. Clinical translation requires addressing bioavailability challenges—its logP of 3.2 suggests moderate lipid solubility, necessitating nanoformulations for improved CNS penetration . Ongoing studies explore synergies with tafamidis, a clinical TTR stabilizer, to overcome resistance in advanced amyloidosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume